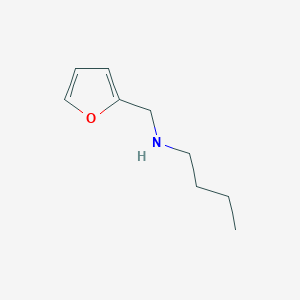
Tri-1-naphthylphosphine
説明
Tri-1-naphthylphosphine is a chemical compound with the molecular formula C30H21P . It is also known by other names such as Tris(1-naphthyl)phosphine and trinaphthalen-1-ylphosphane .
Synthesis Analysis
Tri-1-naphthylphosphine can be synthesized through exhaustive P–H arylation of PH3 with 1-chloronaphthalene in a superbasic t-BuOK/DMSO system at 70 °C .Molecular Structure Analysis
The molecular structure of Tri-1-naphthylphosphine was determined using methods of dipole moments, IR spectroscopy, and DFT quantum-chemical calculations . In solution, Tri-1-naphthylphosphine prefers a single conformer with a gauche, gauche, gauche orientation of the substituents at the phosphorus .Chemical Reactions Analysis
Tri-1-naphthylphosphine has been used as a ligand in various reactions such as Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical And Chemical Properties Analysis
Tri-1-naphthylphosphine has a molecular weight of 412.5 g/mol . It has a computed XLogP3-AA value of 8.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .科学的研究の応用
Palladium-Free Sonogashira Cross-Coupling
Tri(1-naphthyl)phosphine has been utilized as an effective ligand in palladium-free Sonogashira cross-coupling reactions. This method is pivotal for introducing triple bonds to alkenes, arenes, and hetarenes, which is a cornerstone in organic synthesis, medicinal chemistry, and material science . The use of Tri(1-naphthyl)phosphine allows for the synthesis of aryl acetylenes by coupling aryl iodides with terminal alkynes, offering a cost-effective alternative to palladium compounds .
Polarity and Conformational Analysis
The compound’s polarity and conformational structure have been studied extensively. In solution, Tri(1-naphthyl)phosphine prefers a single conformer with a gauche, gauche, gauche orientation of the substituents at the phosphorus. This knowledge is crucial for understanding its physicochemical characteristics and reactivity .
Luminescent Properties
Copper(I) and Gold(I) complexes containing Tri(1-naphthyl)phosphine exhibit luminescent properties . These properties are significant for applications in optoelectronics and as probes in chemical sensing .
Antitumor Activity
Gold(I) Tri(1-naphthyl)phosphine complexes have shown antitumor activity . This opens up potential applications in the development of new chemotherapeutic agents .
Catalyst in Organic Synthesis
The compound acts as a catalyst in various organic reactions. Complexes with Tri(1-naphthyl)phosphine ligand show higher catalytic activity compared to triphenylphosphine complexes, which is beneficial for accelerating reactions in synthetic organic chemistry .
Structural Component in Metal Complexes
Tri(1-naphthyl)phosphine is actively used for the design of metal complexes. The bulky aromatic substituents of the compound facilitate the formation of complexes that can be used in catalysis and materials science .
Study of Physicochemical Characteristics
The conformational properties of Tri(1-naphthyl)phosphine are essential for studying its physicochemical characteristics and reactivity. This is particularly important for designing phosphorus compounds with specific properties .
Development of Sandwich Binuclear Complexes
Tri(1-naphthyl)phosphine chalcogenide ligands are known to form sandwich binuclear complexes, such as with rhenium(I). These complexes have potential applications in the field of coordination chemistry .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Tri(1-naphthyl)phosphine, also known as Tri(naphthalen-1-yl)phosphine or Tri-1-naphthylphosphine, primarily targets the catalytic processes in chemical reactions . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .
Mode of Action
Tri(1-naphthyl)phosphine interacts with its targets by acting as a catalyst in various chemical reactions . It shows a higher catalytic activity compared to other phosphine complexes . Its mode of action is primarily through its role as a ligand in these reactions .
Biochemical Pathways
Tri(1-naphthyl)phosphine affects several biochemical pathways. It is involved in various coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds .
Pharmacokinetics
It’s important to note that as a catalyst, it facilitates chemical reactions without being consumed, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of Tri(1-naphthyl)phosphine’s action are primarily seen in its ability to facilitate various chemical reactions. For instance, it has been used in the synthesis of aryl acetylenes by Sonogashira coupling of aryl iodides with terminal alkynes .
Action Environment
The action, efficacy, and stability of Tri(1-naphthyl)phosphine can be influenced by environmental factors. Spillage is unlikely to penetrate soil, suggesting that it remains relatively stable in the environment .
特性
IUPAC Name |
trinaphthalen-1-ylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEUUKUNSVFYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90297265 | |
| Record name | Tri-1-naphthylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3411-48-1 | |
| Record name | 3411-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tri-1-naphthylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tri-1-naphthylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)






![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)